REACTION_SMILES
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[CH2:23]([c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1)[Br:30].[CH3:1][c:2]1[nH:3][cH:4][cH:5][c:6](=[O:16])[c:7]1[O:8][CH2:9][c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1.[CH3:31][CH2:32][OH:33].[K+:17].[K+:18].[O-:19][C:20]([O-:21])=[O:22]>>[CH3:1][c:2]1[n:3]([CH2:23][c:24]2[cH:25][cH:26][cH:27][cH:28][cH:29]2)[cH:4][cH:5][c:6](=[O:16])[c:7]1[O:8][CH2:9][c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1[nH]ccc(=O)c1OCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Type
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product
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Smiles
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Cc1c(OCc2ccccc2)c(=O)ccn1Cc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |